The presence of the trifluoromethyl group and the amide bond suggests potential applications in medicinal chemistry. Trifluoromethyl groups are commonly incorporated into drug molecules due to their ability to improve various properties, such as metabolic stability and lipophilicity, which can influence drug absorption and distribution in the body. Amide bonds are also frequently found in pharmaceuticals, playing a crucial role in protein-ligand interactions and influencing the binding affinity of drugs to their targets.
2-(Trifluoromethyl)thiobenzamide is an organic compound with the molecular formula C₈H₆F₃NS. It features a thiobenzamide structure, where a trifluoromethyl group (-CF₃) is substituted at the second position of the benzene ring. This compound is notable for its unique electronic properties imparted by the trifluoromethyl group, which enhances its reactivity and potential biological activity.
These reactions are facilitated by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes negative charges during reaction mechanisms.
The synthesis of 2-(trifluoromethyl)thiobenzamide can be achieved through several methods:
2-(Trifluoromethyl)thiobenzamide finds applications in several fields:
Interaction studies involving 2-(trifluoromethyl)thiobenzamide focus on its reactivity with biological targets and other chemical species. Investigations into its binding affinity with specific enzymes or receptors could elucidate its potential therapeutic roles. Additionally, studies on its interactions with metal catalysts might reveal insights into its utility in catalysis.
Several compounds share structural similarities with 2-(trifluoromethyl)thiobenzamide. Here are some noteworthy comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Thiobenzamide | Benzamide derivative | Basic structure without trifluoromethyl group. |
| 4-(Trifluoromethyl)thiobenzamide | Para-substituted thiobenzamide | Different substitution pattern affecting reactivity. |
| 2-(Fluoromethyl)thiobenzamide | Benzamide derivative | Lacks trifluoro group; less electrophilic character. |
| Trifluoromethylbenzene | Aromatic hydrocarbon | No sulfur; primarily used in polymer synthesis. |
The uniqueness of 2-(trifluoromethyl)thiobenzamide lies in the combination of the electron-withdrawing trifluoromethyl group and the sulfur atom, which together influence its chemical behavior and potential applications distinctly compared to these similar compounds.
2-(Trifluoromethyl)thiobenzamide (CAS: 886496-67-9) is a fluorinated aromatic thioamide with the molecular formula C₈H₆F₃NS and a molecular weight of 205.20 g/mol. Its systematic IUPAC name is 2-(trifluoromethyl)benzenecarbothioamide, reflecting the substitution pattern of the trifluoromethyl (-CF₃) group at the second position of the benzene ring and the thioamide (-C(=S)-NH₂) functional group. Common synonyms include 2-trifluoromethylthiobenzamide and 2-trifluoromethylbenzothioamide.
Table 1: Key chemical identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆F₃NS |
| CAS Registry Number | 886496-67-9 |
| IUPAC Name | 2-(trifluoromethyl)benzenecarbothioamide |
| SMILES | NC(=S)C1=CC=CC=C1C(F)(F)F |
| InChI Key | MBSSSIMORFRLOK-UHFFFAOYSA-N |
The compound exhibits a planar aromatic core with electron-withdrawing trifluoromethyl and thioamide groups, influencing its reactivity and intermolecular interactions.
The trifluoromethyl group’s introduction into organic molecules emerged as a pivotal advancement in organofluorine chemistry. Early work by Frédéric Swarts in the 1930s demonstrated halogen exchange reactions using antimony trifluoride (SbF₃) to synthesize trifluoromethylated aromatics. These methods laid the foundation for modern electrophilic and nucleophilic trifluoromethylation strategies.
2-(Trifluoromethyl)thiobenzamide represents a structural hybrid of two key functional groups:
The compound’s synthesis likely leverages Swarts-type halogen exchange or copper-mediated cross-coupling, reflecting methodologies developed in the mid-20th century.
Thioamides are critical in medicinal chemistry due to their ability to modulate enzyme activity and interact with biological targets. 2-(Trifluoromethyl)thiobenzamide serves as:
Table 2: Recent applications in thioamide research
Recent studies focus on optimizing synthetic routes and expanding applications:
Acute Toxic;Irritant